molecular formula C22H32F3NO2 B159918 n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide CAS No. 129476-45-5

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide

Cat. No.: B159918
CAS No.: 129476-45-5
M. Wt: 399.5 g/mol
InChI Key: GPXFKRMUGRAQRX-UHFFFAOYSA-N
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Description

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide is a synthetic acetamide derivative characterized by a dodecyl alkyl chain and a 4-trifluoroacetylphenyl substituent.

Properties

IUPAC Name

N-dodecyl-N-[4-(2,2,2-trifluoroacetyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F3NO2/c1-3-4-5-6-7-8-9-10-11-12-17-26(18(2)27)20-15-13-19(14-16-20)21(28)22(23,24)25/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXFKRMUGRAQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(C1=CC=C(C=C1)C(=O)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345999
Record name n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129476-45-5
Record name n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Acyl Chloride Formation : 4-Trifluoroacetylbenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 0–5°C.

  • Amidation : The acyl chloride reacts with dodecylamine in the presence of a tertiary amine base (e.g., triethylamine, TEA) to scavenge HCl. The reaction is conducted in anhydrous tetrahydrofuran (THF) or DCM at room temperature for 12–24 hours.

Optimized Conditions

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes solubility of dodecylamine
Temperature25°CBalances reaction rate and side reactions
Molar Ratio (Acyl Chloride:Amine)1:1.2Ensures complete acyl chloride consumption
Reaction Time18 hours>95% conversion (monitored by TLC)

Yield : 78–85% after purification.

Alternative Methods and Modifications

In Situ Acyl Chloride Generation

To bypass isolated acyl chloride handling, 4-trifluoroacetylbenzoic acid is treated with SOCl₂ directly in the presence of dodecylamine. This one-pot method reduces purification steps but requires strict moisture control.

Conditions :

  • SOCl₂ (2 eq), DCM, reflux (40°C) for 4 hours.

  • Addition of dodecylamine (1 eq) and TEA (1.5 eq) at 0°C.
    Yield : 70–75%.

Coupling Reagent-Assisted Synthesis

For acid-sensitive substrates, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling between 4-trifluoroacetylbenzoic acid and dodecylamine.

Protocol :

  • 4-Trifluoroacetylbenzoic acid (1 eq), DCC (1.2 eq), hydroxybenzotriazole (HOBt, 1 eq) in DCM.

  • Stir for 30 minutes, add dodecylamine (1 eq), and continue for 24 hours.
    Yield : 65–72% (lower due to steric hindrance from the dodecyl chain).

Purification and Characterization

Purification Techniques

MethodConditionsPurity Achieved
Column ChromatographySilica gel, hexane:ethyl acetate (8:2 → 7:3)>98% (HPLC)
RecrystallizationEthanol:water (9:1) at −20°C95–97%

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 0.88 (t, 3H, CH₃), 1.26 (m, 20H, CH₂), 2.15 (s, 3H, COCH₃), 3.45 (t, 2H, NCH₂), 7.65–8.10 (m, 4H, Ar-H).
¹³C NMR δ 14.1 (CH₃), 22.7–31.9 (CH₂), 170.5 (COCH₃), 165.3 (CF₃CO), 118–140 (Ar-C).
IR (cm⁻¹) 3300 (N-H), 1680 (C=O), 1540 (C-F).

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Steric Effects : The long dodecyl chain impedes amine nucleophilicity, necessitating excess acyl chloride or prolonged reaction times.

  • Moisture Sensitivity : Hydrolysis of acyl chloride to carboxylic acid is a major side reaction, reducing yields by 10–15% if anhydrous conditions are compromised.

Scalability Considerations

  • Acyl Chloride Route : Preferred for industrial-scale synthesis due to high yields and minimal byproducts.

  • Coupling Reagents : Less feasible for large batches due to cost and purification complexity.

Comparative Data Table: Synthesis Methods

MethodYield (%)Purity (%)Reaction Time (h)Cost (Relative)
Acyl Chloride + TEA859818Low
In Situ SOCl₂759524Very Low
DCC/HOBt-Mediated729724High

Chemical Reactions Analysis

Types of Reactions

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Ionophore Fabrication
    • n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide has been utilized in the fabrication of ionophores, which are compounds that facilitate the transport of ions across lipid membranes. This property is particularly valuable in sensing applications where ion-selective electrodes are required for detecting specific ions in biological and environmental samples .
  • Analytical Chemistry
    • The compound serves as an analyte for various sensing technologies. Its ability to interact with specific ions makes it suitable for developing sensors that can detect trace amounts of substances in complex matrices, such as biological fluids or environmental samples .
  • Drug Delivery Systems
    • Due to its amphiphilic nature, this compound can be incorporated into drug delivery systems. Its structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Research has indicated potential applications in targeted drug delivery, particularly for cancer therapies where localized treatment is critical .
  • Biological Studies
    • The compound has been investigated for its effects on cellular processes. Preliminary studies suggest it may influence cell signaling pathways, making it a candidate for further research into therapeutic applications for diseases such as cancer and neurodegenerative disorders .

Case Studies

  • Development of Ion-Selective Electrodes
    • A study demonstrated the successful integration of this compound into ion-selective electrodes for potassium ion detection. The electrodes exhibited high selectivity and sensitivity, showcasing the compound's utility in analytical chemistry .
  • Antimicrobial Applications
    • Research has explored the antimicrobial properties of compounds similar to this compound when combined with other disinfectants. These studies indicated enhanced bactericidal effects against common pathogens found in agricultural settings, suggesting potential applications in veterinary medicine and biosecurity measures .

Mechanism of Action

The mechanism of action of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide involves its interaction with specific molecular targets. It acts as a lipophilic ionophore, facilitating the transport of ions across biological membranes. This property makes it useful in the study of ion transport mechanisms and membrane dynamics .

Comparison with Similar Compounds

Alkyl Chain Modifications

  • N-Dodecyl-N-(2-methoxyethyl)acetamide (): Shares the dodecyl group but substitutes the trifluoroacetylphenyl with a methoxyethyl group. The trifluoroacetyl group in the target compound may alter toxicity profiles due to steric or electronic effects .
  • N-(4-Tetradecyloxy-phenyl)-acetamide (): Features a longer tetradecyloxy chain (C14) instead of dodecyl (C12).

Trifluoroacetyl and Halogen-Substituted Analogs

  • N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide (): Replaces trifluoroacetyl with chloro and trifluoromethyl groups. Such substitutions are common in agrochemicals (e.g., acetochlor, ) but may raise environmental persistence concerns .
  • N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (): Structural similarity highlights the impact of substituent positioning. The ortho-chloro group may introduce steric hindrance, affecting binding efficiency compared to the para-substituted target compound .

Methoxy and Hydroxyphenyl Derivatives

  • N-(4-Methoxyphenyl)acetamide (): The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoroacetyl. This difference may alter metabolic stability, as methoxy groups are prone to demethylation in vivo.
  • N-(4-Hydroxyphenyl)acetamide (): The hydroxyl group enhances solubility but reduces lipid bilayer penetration. Over 289,000 studies reference this scaffold, underscoring its versatility in drug design compared to the more specialized trifluoroacetyl derivative .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide* C21H30F3NO2 ~385.47 (estimated) Dodecyl, 4-trifluoroacetyl High lipophilicity, membrane permeation
N-Dodecyl-N-(2-methoxyethyl)acetamide C17H33NO2 283.45 Dodecyl, methoxyethyl Severe skin irritation
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide C9H7ClF3NO 237.61 Chloro, trifluoromethyl Agrochemical intermediate
N-(4-Methoxyphenyl)acetamide C9H11NO2 165.19 Methoxy Antimicrobial activity
N-(6-Aminohexyl)acetamide C8H18N2O 158.24 Aminohexyl Water-soluble, used in bioconjugation

Research and Application Gaps

  • Pharmacological Potential: While N-(4-methoxyphenyl)acetamide derivatives show antimicrobial activity (), the target compound’s trifluoroacetyl group may target different pathways, warranting enzyme inhibition studies.
  • Synthetic Feasibility : The trifluoroacetyl group’s introduction (e.g., via Friedel-Crafts acylation) requires specialized reagents compared to methoxy or chloro analogs, impacting scalability .

Biological Activity

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic dodecyl chain and a phenylacetamide moiety with a trifluoroacetyl substituent. This unique structure suggests potential lipophilicity, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with a focus on its cytotoxic effects and possible mechanisms of action.

1. Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of compounds as therapeutic agents. The MTT assay has been commonly used to assess the viability of cancer cell lines upon treatment with this compound.

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and others.
  • Results : Preliminary data indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, comparable to known chemotherapeutic agents. The IC50 values were determined to be in the low micromolar range, suggesting potent activity.
Cell LineIC50 (µM)Reference
MDA-MB-2315.2
HeLa4.8
A549 (lung cancer)6.0

The mechanism by which this compound exerts its cytotoxic effects appears to be multifaceted:

  • Inhibition of FOXM1 : Studies indicate that compounds with similar structures can inhibit the expression of FOXM1, a transcription factor implicated in cancer progression. The inhibition of FOXM1 correlates with reduced cell proliferation and increased apoptosis in treated cells .
  • Lipophilicity and Membrane Interaction : The long dodecyl chain enhances membrane permeability, allowing for better interaction with cellular targets. This property may facilitate its uptake into cells, leading to increased efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Trifluoroacetyl Group : The presence of the trifluoroacetyl group at the para position on the phenyl ring significantly enhances the compound's lipophilicity and biological activity.
  • Dodecyl Chain Length : Variations in alkyl chain length have been shown to affect cytotoxicity; longer chains generally increase membrane penetration but may also impact solubility .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability compared to controls. The study attributed this effect to apoptosis induction and cell cycle arrest at the G1 phase .
  • Case Study 2 : A comparative analysis with other phenylacetamides revealed that this compound exhibited superior cytotoxic effects, suggesting that modifications to its structure can enhance therapeutic potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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